molecular formula C9H8FN3O5S B6180260 (2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid CAS No. 1839621-15-6

(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid

Cat. No.: B6180260
CAS No.: 1839621-15-6
M. Wt: 289.2
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid is a synthetic organic compound characterized by the presence of an azido group, a fluorosulfonyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid typically involves multiple steps, starting from commercially available precursorsThe fluorosulfonyl group can be introduced via direct fluorosulfonylation using fluorosulfonyl radicals . These reactions often require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields amines, while oxidation can produce nitro compounds.

Scientific Research Applications

(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid exerts its effects involves interactions with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The fluorosulfonyl group can act as an electrophilic warhead, reacting with nucleophiles under physiological conditions . These interactions enable the compound to modify biomolecules selectively and efficiently.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid is unique due to the combination of its azido and fluorosulfonyl groups, which provide distinct reactivity patterns and enable its use in a wide range of applications. The azido group allows for bioorthogonal reactions, while the fluorosulfonyl group offers stability and reactivity under physiological conditions .

This detailed overview highlights the significance of this compound in various scientific fields and its potential for future research and development

Properties

CAS No.

1839621-15-6

Molecular Formula

C9H8FN3O5S

Molecular Weight

289.2

Purity

95

Origin of Product

United States

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